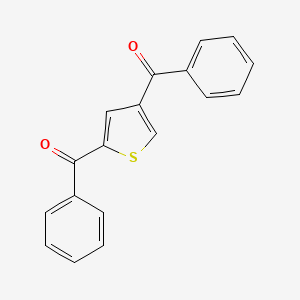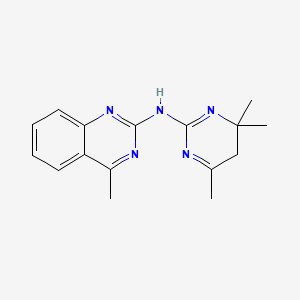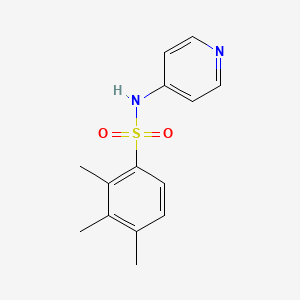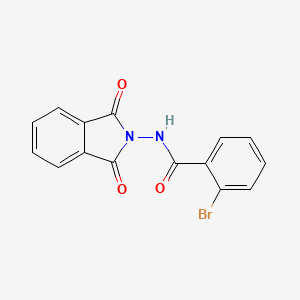
2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide (DDM) is a synthetic compound that belongs to the family of nicotinamide derivatives. DDM has gained significant attention due to its potential applications in scientific research, particularly in the field of neuroscience. The compound is known to exhibit potent neuroprotective and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological disorders.
作用機序
The exact mechanism of action of 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide is not fully understood. However, it is believed that the compound exerts its neuroprotective effects through the activation of the Nrf2/ARE pathway, which is a key regulator of cellular antioxidant defense. 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide has also been shown to modulate the expression of various genes involved in inflammation and cell death pathways.
Biochemical and Physiological Effects:
2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide has been shown to exert various biochemical and physiological effects in both in vitro and in vivo studies. These include the upregulation of antioxidant enzymes, such as heme oxygenase-1 and NAD(P)H:quinone oxidoreductase 1, and the inhibition of pro-inflammatory cytokine production. Additionally, 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of using 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide in lab experiments is its potent neuroprotective and anti-inflammatory properties. This makes it a valuable tool for studying various neurological disorders, such as Alzheimer's disease and Parkinson's disease. However, one of the limitations of using 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide. One area of interest is the development of novel 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide and its potential therapeutic applications in various neurological disorders. Finally, the use of 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide in combination with other compounds, such as antioxidants or anti-inflammatory agents, may provide synergistic effects and improve therapeutic outcomes.
合成法
2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide can be synthesized through a multi-step process involving the reaction of 2,5-dichloronicotinic acid with diethylamine and subsequent alkylation with 4,6-dimethyl-2-chloropyrimidine. The final product is obtained through purification using column chromatography.
科学的研究の応用
2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide has been extensively studied for its neuroprotective and anti-inflammatory properties. The compound has been shown to protect neuronal cells against oxidative stress and apoptosis induced by various neurotoxic agents, including beta-amyloid and glutamate. Additionally, 2,5-dichloro-N,N-diethyl-4,6-dimethylnicotinamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in microglial cells.
特性
IUPAC Name |
2,5-dichloro-N,N-diethyl-4,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2O/c1-5-16(6-2)12(17)9-7(3)10(13)8(4)15-11(9)14/h5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJYIZNIFGLCLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(N=C1Cl)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N,N-diethyl-4,6-dimethylpyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{4-[(anilinocarbonothioyl)amino]phenyl}propanamide](/img/structure/B5719759.png)
![N-[3-chloro-4-(1-piperidinyl)phenyl]-4-methoxybenzamide](/img/structure/B5719761.png)
![N'-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2-[(4,6-dimethyl-2-pyrimidinyl)thio]propanohydrazide](/img/structure/B5719766.png)

![N-(2-phenylethyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5719782.png)
![ethyl {[3-(aminocarbonyl)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl]amino}(oxo)acetate](/img/structure/B5719783.png)


![N'-[(2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5719788.png)
![N'-[1-(1,3-benzodioxol-5-yl)ethylidene]-2-(2,4-dimethoxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B5719798.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5719799.png)